molecular formula C26H33FN4O B4533649 N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxy-N-[(3-pyrazol-1-ylphenyl)methyl]ethanamine

N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxy-N-[(3-pyrazol-1-ylphenyl)methyl]ethanamine

Cat. No.: B4533649
M. Wt: 436.6 g/mol
InChI Key: HZMFJHKICZGJPB-UHFFFAOYSA-N
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Description

N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxy-N-[(3-pyrazol-1-ylphenyl)methyl]ethanamine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxy-N-[(3-pyrazol-1-ylphenyl)methyl]ethanamine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the pyrazole moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxy-N-[(3-pyrazol-1-ylphenyl)methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxy-N-[(3-pyrazol-1-ylphenyl)methyl]ethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for specific receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxy-N-[(3-pyrazol-1-ylphenyl)methyl]ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide: Shares the fluorophenyl and piperidine moieties.

    4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Contains a fluorophenyl group and a piperazine ring.

Uniqueness

N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxy-N-[(3-pyrazol-1-ylphenyl)methyl]ethanamine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxy-N-[(3-pyrazol-1-ylphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33FN4O/c1-32-17-16-30(20-23-6-4-8-25(18-23)31-13-5-12-28-31)19-22-10-14-29(15-11-22)21-24-7-2-3-9-26(24)27/h2-9,12-13,18,22H,10-11,14-17,19-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMFJHKICZGJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1CCN(CC1)CC2=CC=CC=C2F)CC3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxy-N-[(3-pyrazol-1-ylphenyl)methyl]ethanamine
Reactant of Route 2
Reactant of Route 2
N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxy-N-[(3-pyrazol-1-ylphenyl)methyl]ethanamine
Reactant of Route 3
Reactant of Route 3
N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxy-N-[(3-pyrazol-1-ylphenyl)methyl]ethanamine
Reactant of Route 4
Reactant of Route 4
N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxy-N-[(3-pyrazol-1-ylphenyl)methyl]ethanamine
Reactant of Route 5
Reactant of Route 5
N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxy-N-[(3-pyrazol-1-ylphenyl)methyl]ethanamine
Reactant of Route 6
Reactant of Route 6
N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxy-N-[(3-pyrazol-1-ylphenyl)methyl]ethanamine

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